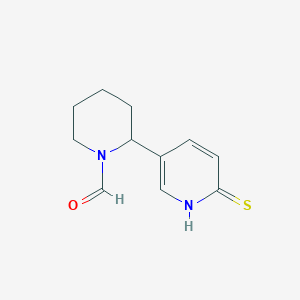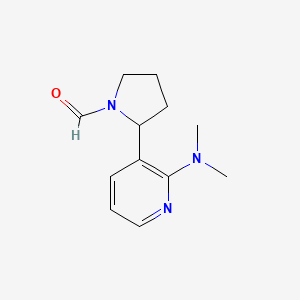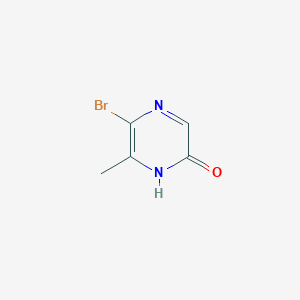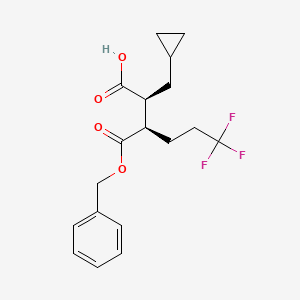
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclopropylmethyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form the benzyloxycarbonyl chloride, which is then reacted with the appropriate amine.
Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide or a similar reagent under conditions that promote the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under certain conditions.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid, while reduction of the trifluoromethyl group would yield a methyl group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用机制
The mechanism of action of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The trifluoromethyl group could enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group might influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoroheptanoic acid: Similar structure but with an additional carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoropentanoic acid: Similar structure but with one less carbon in the chain.
(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorobutanoic acid: Similar structure but with two fewer carbons in the chain.
Uniqueness
The uniqueness of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and stability, making it a valuable compound for various applications.
属性
分子式 |
C18H21F3O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C18H21F3O4/c19-18(20,21)9-8-14(15(16(22)23)10-12-6-7-12)17(24)25-11-13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,22,23)/t14-,15+/m1/s1 |
InChI 键 |
BEPOLJGUVHSWIX-CABCVRRESA-N |
手性 SMILES |
C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


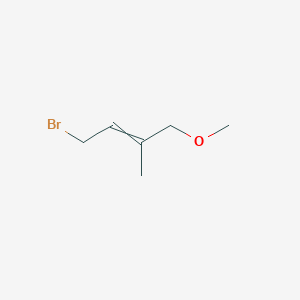
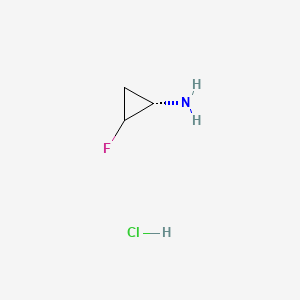
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

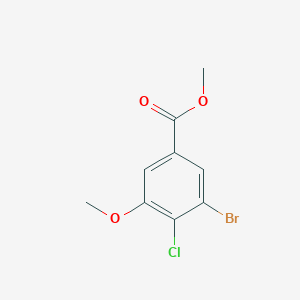
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)

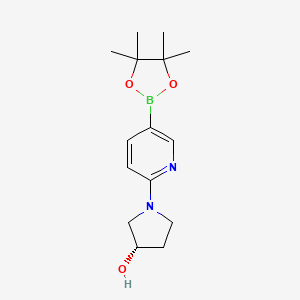
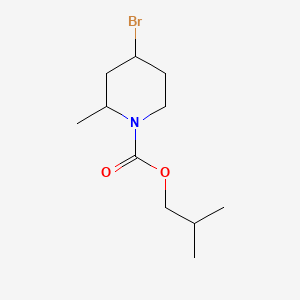
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
